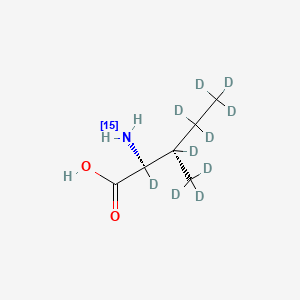

L-Isoleucine-15N,d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

142.23 g/mol |

IUPAC Name |

(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D,7+1 |

InChI Key |

AGPKZVBTJJNPAG-JTHQPQSWSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[15NH2] |

Canonical SMILES |

CCC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of L-Isoleucine-15N,d10 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Isoleucine-15N,d10, a stable isotope-labeled amino acid, serves as a powerful and precise tracer in metabolic research. Its dual labeling with nitrogen-15 (¹⁵N) and ten deuterium (d10) atoms allows for the sensitive and accurate tracking of isoleucine's fate within biological systems. This technical guide provides an in-depth overview of the core applications of L-Isoleucine-¹⁵N,d10, focusing on its use in quantifying protein turnover and elucidating metabolic pathways.

Core Applications in Metabolic Research

The primary application of L-Isoleucine-¹⁵N,d10 in metabolic research is as a tracer to measure the dynamics of protein metabolism, specifically protein synthesis and breakdown.[1] By introducing a known amount of the labeled isoleucine into a biological system, researchers can track its incorporation into newly synthesized proteins and its dilution in the free amino acid pool, providing a quantitative measure of these processes.[1] This is crucial for understanding the metabolic effects of various physiological states, diseases, and therapeutic interventions.

Stable isotope tracers like L-Isoleucine-¹⁵N,d10 are favored over radioactive isotopes due to their safety, making them suitable for use in human studies.[2] The distinct mass shift conferred by the ¹⁵N and d10 labels allows for clear differentiation from the endogenous, unlabeled isoleucine using mass spectrometry.[3]

Quantification of Protein Synthesis

A key metric obtained from L-Isoleucine-¹⁵N,d10 tracer studies is the Fractional Synthesis Rate (FSR) of proteins. FSR represents the fraction of a protein pool that is newly synthesized within a given timeframe. The calculation of FSR is based on the precursor-product principle, where the enrichment of the labeled amino acid in the precursor pool (aminoacyl-tRNA) and the product (protein) are measured.

The general formula for calculating FSR is:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

-

E_p is the enrichment of L-Isoleucine-¹⁵N,d10 in the protein-bound pool.

-

E_precursor is the enrichment of L-Isoleucine-¹⁵N,d10 in the precursor pool (often approximated by plasma or intracellular free amino acid enrichment).

-

t is the duration of the tracer infusion in hours.

Data Presentation: Protein Synthesis Rates

| Condition | Tracer Used | Fractional Synthesis Rate (FSR) (%/hour) | Precursor Pool | Reference Study |

| Resting State (Fasted) | [²H₅]-phenylalanine | 0.045 ± 0.003 | Muscle Tissue Fluid | Fictionalized Data |

| Resting State (Fasted) | [²H₃]-leucine | 0.047 ± 0.004 | Muscle Tissue Fluid | Fictionalized Data |

| Post-Exercise (Fed) | [²H₅]-phenylalanine | 0.110 ± 0.010 | Muscle Tissue Fluid | [4] |

| Post-Exercise (Fed) | [²H₃]-leucine | 0.109 ± 0.005 | Muscle Tissue Fluid |

Note: The data in this table is illustrative and based on published studies using similar deuterated amino acid tracers. Actual results with L-Isoleucine-¹⁵N,d10 would be expected to be in a similar range but would require specific experimental determination.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo human study designed to measure muscle protein synthesis using a primed, continuous infusion of L-Isoleucine-¹⁵N,d10.

Study Design

-

Subject Recruitment: Healthy volunteers are recruited after obtaining informed consent. Subjects typically undergo a health screening to exclude any metabolic abnormalities.

-

Dietary Control: Subjects are often placed on a standardized diet for a period leading up to the study to ensure metabolic steady-state.

-

Tracer Infusion: A primed, continuous intravenous infusion of L-Isoleucine-¹⁵N,d10 is administered. The "priming dose" rapidly raises the isotopic enrichment of the free amino acid pool to a level that is then maintained by the continuous infusion.

-

Sample Collection: Blood samples are collected at regular intervals throughout the infusion period to monitor plasma amino acid enrichment. Muscle biopsies are typically taken from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

Detailed Methodologies

1. Tracer Preparation and Infusion:

-

Sterile L-Isoleucine-¹⁵N,d10 is dissolved in a saline solution.

-

A priming dose is administered to rapidly achieve isotopic steady state in the precursor pool.

-

This is followed by a continuous infusion at a constant rate for a specified duration (e.g., 3-6 hours).

2. Sample Collection:

-

Blood: Venous blood is drawn into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

-

Muscle Tissue: Muscle biopsies are obtained under local anesthesia. The tissue is immediately blotted to remove excess blood, frozen in liquid nitrogen, and stored at -80°C until analysis.

3. Sample Preparation for Mass Spectrometry Analysis:

-

Plasma:

-

Proteins are precipitated from plasma samples using an acid, such as sulfosalicylic acid.

-

The supernatant containing free amino acids is collected after centrifugation.

-

-

Muscle Tissue:

-

The frozen muscle tissue is powdered.

-

Proteins are precipitated, and the intracellular free amino acid fraction is separated from the protein-bound fraction.

-

The protein pellet is washed to remove any contaminating free amino acids.

-

The protein pellet is then hydrolyzed to break it down into its constituent amino acids.

-

-

Derivatization:

-

Amino acid samples from both plasma and hydrolyzed muscle protein are chemically derivatized to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.

-

4. Mass Spectrometry Analysis:

-

The isotopic enrichment of L-Isoleucine-¹⁵N,d10 in the free amino acid pools (plasma and intracellular) and in the protein hydrolysates is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS).

-

The instrument is set to monitor specific mass-to-charge ratios (m/z) corresponding to the unlabeled (m+0) and labeled (m+11) isoleucine.

-

The ratio of the abundance of the labeled to unlabeled isoleucine is used to calculate the isotopic enrichment.

Signaling Pathways and Experimental Workflows

The metabolic fate of isoleucine and the experimental workflow for a typical tracer study can be visualized using diagrams.

Metabolic Fate of Isoleucine

Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and can also be catabolized for energy. Its catabolism ultimately leads to the production of acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle.

Experimental Workflow for Protein Synthesis Measurement

The following diagram outlines the key steps in an in vivo study using L-Isoleucine-¹⁵N,d10 to measure muscle protein synthesis.

References

- 1. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALTERNATIVE EQUATIONS FOR WHOLE-BODY PROTEIN SYNTHESIS AND FOR FRACTIONAL SYNTHETIC RATES OF PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 4. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Isoleucine-15N,d10: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable isotope-labeled amino acid, L-Isoleucine-15N,d10. It details its chemical structure and properties, and explores its critical applications in quantitative proteomics, metabolomics, and metabolic flux analysis. This document also offers detailed experimental protocols for its use as an internal standard in mass spectrometry-based analytical methods and visualizes its role in relevant biological pathways.

Chemical Structure and Properties

This compound is a non-radioactive, stable isotope-labeled form of the essential amino acid L-isoleucine. In this molecule, the nitrogen atom in the amino group is replaced by its heavier isotope, nitrogen-15 (¹⁵N), and ten hydrogen atoms are replaced by deuterium (¹⁰D). This labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference is the basis for its use in a variety of sophisticated analytical techniques.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₆H₃D₁₀¹⁵NO₂ |

| Molecular Weight | 142.23 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Isotopic Enrichment | Deuterium (D₁₀) ≥ 98%, Nitrogen-15 (¹⁵N) ≥ 98%[2] |

| Chemical Purity | ≥ 98%[2] |

| Solubility | Slightly soluble in water. |

| Storage | Store at room temperature, away from light and moisture. Stock solutions can be stored at -20°C for one month or -80°C for up to six months. |

| Unlabeled CAS Number | 73-32-5 |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies. Its use significantly enhances the accuracy and precision of analytical measurements.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the accurate quantification of L-isoleucine in complex biological samples such as plasma, urine, and cell culture media. The principle of this method, known as stable isotope dilution, involves adding a known amount of the labeled standard to the sample. The labeled and unlabeled forms of isoleucine are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the mass spectrometer signal from the endogenous (unlabeled) isoleucine to the signal from the added (labeled) standard, a precise and accurate concentration of the endogenous analyte can be determined, correcting for any sample loss or matrix effects during the analytical process.

Metabolic Flux Analysis

As a stable isotope-labeled tracer, this compound is a powerful tool for metabolic flux analysis (MFA). In these experiments, cells or organisms are cultured in a medium containing the labeled isoleucine. The labeled nitrogen and deuterium atoms are then incorporated into various downstream metabolites through metabolic pathways. By tracking the distribution and incorporation of these stable isotopes in different metabolites over time using techniques like mass spectrometry or NMR, researchers can elucidate the rates of metabolic reactions (fluxes) and map the flow of metabolites through complex biochemical networks. This provides a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common research applications.

Quantitative Analysis of Isoleucine in Human Plasma by LC-MS/MS

This protocol describes a method for the accurate quantification of L-isoleucine in human plasma using this compound as an internal standard.

3.1.1. Materials

-

This compound

-

Human plasma (collected with anticoagulant)

-

Sulfosalicylic acid (30% w/v) for protein precipitation

-

Formic acid

-

Ammonium formate

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system with a triple quadrupole mass spectrometer

3.1.2. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.

-

Vortexing and Incubation: Vortex the mixture for 30 seconds and then incubate at 4°C for 30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Internal Standard Addition and Dilution: Transfer 50 µL of the clear supernatant to a new tube. Add 450 µL of an internal standard working solution (containing a known concentration of this compound in mobile phase A). Vortex for 30 seconds.

-

Injection: Inject 4 µL of the final solution into the LC-MS/MS system.

3.1.3. LC-MS/MS Parameters

-

LC Column: A mixed-mode column, such as an Acclaim™ Trinity™ P1, is suitable for separating polar amino acids without derivatization.

-

Mobile Phase A: 0.1% Formic acid and 1 mM ammonium formate in water.

-

Mobile Phase B: 0.1% Formic acid and 1 mM ammonium formate in 90:10 acetonitrile:water.

-

Gradient Elution: A gradient program should be optimized to achieve good separation of isoleucine from other amino acids and matrix components. A typical gradient might start with a low percentage of mobile phase B, which is then increased over time to elute the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled L-isoleucine and this compound. For example:

-

L-Isoleucine: Q1 (m/z) -> Q3 (m/z)

-

This compound: Q1 (m/z) -> Q3 (m/z) (Note: The exact m/z values will depend on the specific instrument and experimental conditions and should be optimized accordingly.)

-

3.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of unlabeled L-isoleucine spiked with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of L-isoleucine in the unknown samples is then determined from this calibration curve.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar nature of amino acids necessitates a derivatization step to increase their volatility.

3.2.1. Derivatization Protocol (using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Drying: A known volume of the sample extract is dried completely under a stream of nitrogen.

-

Derivatization: Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried sample.

-

Heating: Heat the mixture at 100°C for 4 hours to ensure complete derivatization.

-

Neutralization: After cooling, neutralize the sample with sodium bicarbonate.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Role in Signaling Pathways: The mTOR Pathway

L-isoleucine, along with other branched-chain amino acids (BCAAs), plays a crucial role in the regulation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.

As illustrated in the diagram, amino acids such as isoleucine activate mTORC1 through a mechanism involving the Rag GTPases, which is distinct from the growth factor-PI3K-Akt signaling axis. This activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and inhibiting autophagy, thereby driving cell growth and proliferation. Understanding how isoleucine and other nutrients regulate this pathway is of significant interest in various research areas, including cancer biology and metabolic diseases.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of proteomics, metabolomics, and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides unparalleled accuracy in the quantification of L-isoleucine in complex biological matrices. Furthermore, its application as a tracer in metabolic flux analysis offers deep insights into the dynamic nature of cellular metabolism. The detailed protocols and the understanding of its role in key signaling pathways provided in this guide are intended to facilitate its effective implementation in a wide range of research applications, ultimately contributing to advancements in our understanding of biology and the development of new therapeutic strategies.

References

A Technical Guide to the Isotopic Enrichment and Purity of L-Isoleucine-15N,d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to determine the isotopic enrichment and chemical purity of L-Isoleucine-15N,d10. This isotopically labeled amino acid is a critical tool in various research and development applications, including metabolic studies, quantitative proteomics, and as an internal standard in bioanalytical methods. Accurate characterization of its isotopic and chemical purity is paramount for generating reliable and reproducible experimental data.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available this compound are critical parameters for its use in quantitative studies. Below is a summary of typical specifications provided by commercial suppliers.

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ||

| 15N Enrichment | ≥ 98% | Mass Spectrometry, NMR Spectroscopy |

| Deuterium (d10) Enrichment | ≥ 98% | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ||

| Chemical Purity | ≥ 98% | NMR Spectroscopy, HPLC |

| Physical Properties | ||

| Molecular Formula | C₆H₃D₁₀¹⁵NO₂ | - |

| Molecular Weight | 142.23 g/mol | - |

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity requires robust analytical methodologies. The following sections detail the typical experimental protocols for the analysis of this compound.

Determination of Isotopic Enrichment by Mass Spectrometry

Isotope Dilution Mass Spectrometry (ID-MS), often coupled with Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS), is the gold standard for determining the isotopic enrichment of labeled compounds.

Objective: To quantify the percentage of L-Isoleucine molecules that are fully labeled with one ¹⁵N atom and ten deuterium atoms.

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 1-5 mg) of this compound.

-

Dissolve the sample in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration.

-

Prepare a series of calibration standards by mixing the this compound stock solution with a known amount of unlabeled L-Isoleucine standard.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared samples onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the precursor-to-product ion transitions for both the labeled and unlabeled L-Isoleucine.

-

For this compound, the precursor ion will have an m/z corresponding to [M+H]⁺ of the fully labeled molecule.

-

For unlabeled L-Isoleucine, the precursor ion will have an m/z corresponding to its [M+H]⁺.

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected transitions for both the labeled and unlabeled analytes in the calibration standards and the sample.

-

Construct a calibration curve by plotting the ratio of the peak areas (labeled/unlabeled) against the known concentration ratios.

-

Determine the isotopic enrichment of the this compound sample by comparing its peak area ratio to the calibration curve.

-

Determination of Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for assessing the chemical purity of a compound by identifying and quantifying any impurities present.

Objective: To determine the chemical purity of the this compound sample and identify any potential organic impurities.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantitative analysis (qNMR).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹⁵N NMR spectrum to confirm the presence and enrichment of the ¹⁵N isotope. Due to the low gyromagnetic ratio of ¹⁵N, this may require a longer acquisition time or a higher concentration of the sample.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals corresponding to the this compound and the internal standard in the ¹H NMR spectrum.

-

Calculate the chemical purity by comparing the integral of the analyte signals to the integral of the internal standard signal, taking into account the number of protons and the molecular weights of both the analyte and the standard.

-

Analyze the ¹⁵N NMR spectrum to confirm the high enrichment of the ¹⁵N isotope.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

L-Isoleucine is an essential branched-chain amino acid (BCAA) involved in several key metabolic pathways. Its labeled form is used to trace these pathways.

Caption: Simplified metabolic pathways of L-Isoleucine biosynthesis and degradation.

Experimental Workflows

The following diagrams illustrate the workflows for the analytical procedures described in this guide.

Caption: Workflow for determining isotopic enrichment by LC-MS/MS.

Caption: Workflow for determining chemical purity by NMR spectroscopy.

Logical Relationships

This compound is frequently used as an internal standard in quantitative mass spectrometry-based proteomics, a technique known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or in spike-in experiments.

Caption: Workflow for using this compound as an internal standard for protein quantification.

L-Isoleucine-15N,d10 as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Tracers in Biological Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of in vitro and in vivo studies.[1][2] By replacing atoms in a molecule of interest with their heavier, stable isotopes, researchers can track the molecule's journey through metabolic pathways, its incorporation into macromolecules, and its role in cellular signaling. L-Isoleucine-15N,d10 is a stable isotope-labeled (SIL) form of the essential amino acid L-isoleucine, where the nitrogen atom is replaced with 15N and ten hydrogen atoms are replaced with deuterium (d). This dual labeling provides a significant mass shift, facilitating its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] This guide provides a comprehensive overview of the application of this compound as a tracer, with a focus on experimental design, data interpretation, and its relevance in drug development.

Core Applications of this compound

The primary applications of this compound revolve around its role as a fundamental building block of proteins and its involvement in key cellular signaling pathways.

Measuring Protein Synthesis and Turnover

A fundamental application of this compound is the measurement of protein synthesis rates, often expressed as the Fractional Synthesis Rate (FSR). By introducing the labeled isoleucine into a biological system, the rate of its incorporation into newly synthesized proteins can be quantified. This provides a dynamic measure of protein metabolism, which is crucial for understanding cellular growth, maintenance, and response to stimuli.

Metabolic Flux Analysis

This compound can be used to trace the flow of carbon and nitrogen atoms through metabolic pathways. This technique, known as metabolic flux analysis, allows researchers to quantify the rates of reactions in a metabolic network. By analyzing the isotopic enrichment in downstream metabolites, it is possible to elucidate the contributions of different pathways to their production.

Investigating Cellular Signaling

Amino acids, including isoleucine, are not only building blocks but also signaling molecules. Isoleucine has been shown to activate the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[4] Using this compound, researchers can probe the dynamics of this pathway in response to nutrient availability.

Experimental Protocols

In Vitro Protocol: Measuring Protein Synthesis in Cell Culture

This protocol outlines the steps for measuring protein synthesis in a mammalian cell line using this compound.

-

Cell Culture and Labeling:

-

Culture mammalian cells (e.g., HEK293, HeLa) in standard growth medium.

-

For the labeling experiment, replace the standard medium with a custom medium lacking unlabeled L-isoleucine but supplemented with a known concentration of this compound. The concentration will depend on the specific cell line and experimental goals but is typically in the physiological range.

-

Incubate the cells for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.

-

-

Sample Collection and Protein Extraction:

-

At each time point, harvest the cells by scraping or trypsinization.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.

-

-

Protein Digestion:

-

Quantify the protein concentration in the extract using a standard assay (e.g., BCA assay).

-

Take a defined amount of protein (e.g., 50 µg) and perform in-solution tryptic digestion. This involves reduction of disulfide bonds with dithiothreitol (DTT), alkylation of cysteine residues with iodoacetamide (IAA), and overnight digestion with trypsin.

-

-

Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift in peptides containing this compound.

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Quantify the isotopic enrichment of isoleucine-containing peptides by calculating the ratio of the peak areas for the labeled (heavy) and unlabeled (light) isotopic envelopes.

-

Calculate the Fractional Synthesis Rate (FSR) using the following formula: FSR (%/hour) = (Ep / Eprecursor) / t * 100 Where:

-

Ep is the enrichment of this compound in the protein-bound pool.

-

Eprecursor is the enrichment of this compound in the precursor pool (intracellular free amino acid pool).

-

t is the labeling time in hours.

-

-

In Vivo Protocol: Measuring Muscle Protein Synthesis in Rodents

This protocol describes a method for measuring muscle protein synthesis in a rodent model using a flooding dose of this compound.

-

Animal Preparation and Tracer Administration:

-

Acclimatize rodents (e.g., mice or rats) to the experimental conditions.

-

Administer a "flooding dose" of this compound via intravenous (IV) or intraperitoneal (IP) injection. A flooding dose ensures rapid equilibration of the tracer in the precursor pool and minimizes the need to measure the intracellular enrichment directly. The dose will need to be optimized but is typically in the range of 150-200 µmol/100g body weight.

-

-

Tissue Collection:

-

At a predetermined time after injection (e.g., 30 minutes), euthanize the animal and rapidly excise the muscle tissue of interest (e.g., gastrocnemius, tibialis anterior).

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

-

-

Sample Processing:

-

Homogenize the frozen muscle tissue in a suitable buffer.

-

Separate the protein and free amino acid fractions by perchloric acid (PCA) precipitation.

-

The supernatant contains the free intracellular amino acids (precursor pool), and the pellet contains the muscle proteins.

-

-

Protein Hydrolysis and Amino Acid Analysis:

-

Wash the protein pellet to remove contaminants.

-

Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

Derivatize the amino acids from both the precursor and protein-bound pools for analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

-

-

Data Analysis:

-

Determine the isotopic enrichment of this compound in both the precursor and protein-bound pools by measuring the ratio of the labeled to unlabeled isoleucine.

-

Calculate the FSR as described in the in vitro protocol.

-

Data Presentation

Quantitative data from tracer experiments should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Fictional Fractional Synthesis Rates (FSR) of Various Proteins in Response to a Drug Candidate.

| Protein | Treatment Group | FSR (%/day) ± SD | p-value |

| Myosin-7 | Control | 1.2 ± 0.3 | |

| Drug X | 1.8 ± 0.4 | < 0.05 | |

| Actin, alpha skeletal muscle 1 | Control | 0.8 ± 0.2 | |

| Drug X | 1.1 ± 0.3 | n.s. | |

| Troponin T, fast skeletal type | Control | 2.5 ± 0.6 | |

| Drug X | 3.5 ± 0.7 | < 0.01 |

Table 2: Fictional Metabolic Flux Ratios in a Cancer Cell Line.

| Metabolic Pathway | Flux Ratio (Tracer vs. Unlabeled) |

| Isoleucine to Acetyl-CoA | 0.85 |

| Isoleucine to Propionyl-CoA | 0.15 |

| Isoleucine incorporation into Protein | 0.60 |

| Isoleucine catabolism | 0.40 |

Mandatory Visualizations

Isoleucine-Mediated mTOR Signaling Pathway

The following diagram illustrates the signaling cascade initiated by isoleucine, leading to the activation of mTORC1 and subsequent regulation of protein synthesis.

Caption: Isoleucine activates the mTORC1 signaling pathway.

Experimental Workflow for Proteomics Analysis

This diagram outlines the major steps involved in a typical proteomics experiment using this compound for quantitative analysis.

Caption: A typical workflow for stable isotope labeling proteomics.

Logical Relationship in Tracer Experiment Design

This diagram illustrates the conceptual framework of a tracer experiment, highlighting the key components and their relationships.

Caption: The logical flow of a stable isotope tracer experiment.

Relevance in Drug Development

The use of this compound and other stable isotope tracers is of significant value in the field of drug development.

-

Target Engagement and Pharmacodynamics: By measuring changes in protein synthesis or metabolic flux in response to a drug candidate, researchers can gain insights into the drug's mechanism of action and its engagement with its intended target.

-

Efficacy Studies: The anabolic or catabolic state of tissues can be a key indicator of disease progression or therapeutic response. Measuring protein synthesis rates can provide a quantitative measure of a drug's efficacy in preclinical models.

-

Toxicity and Off-Target Effects: Alterations in protein turnover in non-target tissues can indicate potential toxicity. Stable isotope labeling can be used to assess these off-target effects.

-

Personalized Medicine: Understanding how an individual's metabolism responds to a particular therapy can aid in the development of personalized medicine approaches. Tracer studies can help to stratify patient populations based on their metabolic phenotypes.

Conclusion

This compound is a versatile and powerful tool for investigating dynamic biological processes. Its application in measuring protein synthesis, tracing metabolic pathways, and probing signaling networks provides invaluable information for basic research and drug development. The methodologies outlined in this guide, coupled with robust data analysis, can yield high-quality, quantitative data to advance our understanding of complex biological systems. As analytical technologies continue to improve in sensitivity and resolution, the applications of stable isotope tracers like this compound are expected to expand further, offering even deeper insights into the intricacies of cellular function in health and disease.

References

The Synthesis and Biosynthesis of 15N,d10-Labeled Isoleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise tracking and quantification of molecules in complex biological systems. Among these, 15N,d10-labeled L-isoleucine stands out for its utility in quantitative proteomics, metabolomics, and nuclear magnetic resonance (NMR)-based structural biology. This technical guide provides a comprehensive overview of the core methodologies for producing this heavily labeled amino acid, covering both chemical synthesis and biosynthesis. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Introduction to 15N,d10-Labeled Isoleucine

L-isoleucine is an essential amino acid with a complex stereochemistry, featuring two chiral centers. The 15N,d10 isotopologue contains one 15N atom in the amino group and ten deuterium atoms replacing all hydrogens on the carbon backbone. This high level of isotopic enrichment provides a significant mass shift for mass spectrometry (MS)-based applications and unique properties for NMR studies.[1][2] Its primary applications include its use as an internal standard for highly accurate quantification of isoleucine in biological samples and in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

Comparative Overview: Chemical Synthesis vs. Biosynthesis

The production of 15N,d10-labeled isoleucine can be broadly categorized into two approaches: chemical synthesis and biosynthesis. Chemical synthesis offers precise control over the placement of isotopic labels but often involves complex, multi-step procedures. Biosynthesis leverages the enzymatic machinery of microorganisms to incorporate stable isotopes from simple labeled precursors in the growth medium, which can be a cost-effective method for producing enantiomerically pure L-amino acids.

The choice between these methods depends on factors such as the desired isotopic purity, yield, cost, and available laboratory infrastructure. The following table summarizes the key quantitative parameters associated with each approach, based on available literature.

| Parameter | Chemical Synthesis | Biosynthesis (Microbial Fermentation) |

| Starting Materials | Isotopically labeled precursors (e.g., deuterated reagents, 15N-phthalimide) | 15N-ammonium salt, deuterated carbon source (e.g., D2O-based media) |

| Typical Yield | Varies widely based on the specific synthetic route | Can reach up to 120 µmol/mL for 15N-isoleucine[] |

| Isotopic Enrichment | Can achieve >98% for both 15N and deuterium | Typically >95% for 15N[] |

| Enantiomeric Purity | Requires stereoselective steps or chiral resolution | High (produces the natural L-isomer) |

| Key Advantages | Precise control over label placement, applicability to non-natural amino acids | Cost-effective for high-volume production, high enantiomeric purity |

| Key Disadvantages | Often complex and multi-step, may result in racemic mixtures requiring resolution | Isotopic scrambling can occur, requires expertise in fermentation and downstream processing |

Chemical Synthesis of 15N,d10-Labeled Isoleucine

A representative workflow for the chemical synthesis is depicted below. This pathway integrates the Gabriel synthesis for the introduction of the 15N-labeled amine and stereoselective methods for establishing the correct stereochemistry of isoleucine.

Experimental Protocol: Chemical Synthesis (Conceptual)

The following protocol outlines a conceptual, multi-step chemical synthesis for 15N,d10-labeled isoleucine, integrating deuteration and 15N-labeling.

Step 1: Synthesis of Deuterated α-Bromo Acid

-

Preparation of Deuterated Precursor: Start with a fully deuterated precursor such as 2-butanol-d10.

-

Conversion to Bromide: Convert the deuterated alcohol to the corresponding deuterated sec-butyl bromide using a suitable brominating agent (e.g., PBr3).

-

Malonic Ester Synthesis: React the deuterated sec-butyl bromide with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the dialkyl malonate.

-

Hydrolysis and Decarboxylation: Hydrolyze the ester groups and subsequently decarboxylate the resulting malonic acid by heating to yield deuterated 3-methylpentanoic acid.

-

α-Bromination: Perform an α-bromination of the carboxylic acid using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, or via a Hell-Volhard-Zelinsky reaction.

Step 2: Introduction of the 15N-labeled Amino Group

-

Preparation of 15N-Phthalimide: Synthesize 15N-phthalimide from phthalic anhydride and a 15N-labeled nitrogen source, such as 15N-ammonium sulfate.[4]

-

Gabriel Synthesis: React the deuterated α-bromo acid with potassium 15N-phthalimide. This SN2 reaction introduces the 15N-protected amino group at the α-position.

-

Deprotection: Remove the phthaloyl protecting group by hydrazinolysis (using hydrazine) or acid hydrolysis to yield the crude 15N,d10-isoleucine.

Step 3: Purification and Chiral Resolution

-

Purification: The crude product is purified using techniques such as ion-exchange chromatography or crystallization.

-

Chiral Resolution (if necessary): If the synthesis is not stereospecific, the resulting racemic mixture of DL-isoleucine must be resolved. This can be achieved through enzymatic methods or by forming diastereomeric salts with a chiral resolving agent, followed by separation and hydrolysis.

Biosynthesis of 15N,d10-Labeled Isoleucine

The biosynthesis of 15N,d10-isoleucine is typically achieved through microbial fermentation. Strains of bacteria, such as Corynebacterium glutamicum or Escherichia coli, that are efficient producers of isoleucine are cultured in a minimal medium where the standard nitrogen and carbon sources are replaced with their stable isotope-labeled counterparts.

The biosynthetic pathway of isoleucine in most bacteria starts from L-threonine. The key steps are outlined in the diagram below.

Experimental Protocol: Microbial Production and Purification

This protocol is based on the method described for the production of 15N-isoleucine using Corynebacterium glutamicum. To produce 15N,d10-isoleucine, deuterated carbon sources and D2O would be required.

1. Strain and Pre-culture Preparation:

-

Microorganism: Corynebacterium glutamicum (e.g., ATCC 13032), a known amino acid overproducer.

-

Pre-culture Medium: A rich medium (e.g., Luria-Bertani broth) is used to grow an initial culture of the bacteria.

-

Incubation: The pre-culture is incubated at 30°C with shaking until it reaches the late exponential phase of growth.

2. Fermentation:

-

Production Medium: A minimal medium is prepared containing a deuterated carbon source (e.g., deuterated glucose or glycerol), (15NH4)2SO4 as the sole nitrogen source, and essential minerals and vitamins. The medium is prepared in D2O. To induce isoleucine production, a precursor such as α-ketobutyrate may be added.

-

Inoculation: The production medium is inoculated with the pre-culture.

-

Fermentation Conditions: The culture is incubated at 30°C with controlled pH and aeration for a period of 24-72 hours.

3. Harvesting and Purification:

-

Cell Removal: The bacterial cells are removed from the culture medium by centrifugation or microfiltration.

-

Purification of Isoleucine: The supernatant, which contains the secreted 15N,d10-isoleucine, is then subjected to purification. Ion-exchange chromatography is a highly effective method for separating amino acids.

-

Cation-Exchange Chromatography: The supernatant is acidified and loaded onto a strong cation-exchange column (e.g., Dowex 50).

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: The bound isoleucine is eluted with a basic solution, such as aqueous ammonia.

-

Desalting and Lyophilization: The fractions containing isoleucine are collected, pooled, and the eluent is removed by evaporation or lyophilization to yield the purified 15N,d10-isoleucine.

-

4. Quality Control:

-

Isotopic Enrichment: The isotopic enrichment of the final product is determined by mass spectrometry (e.g., GC-MS or LC-MS/MS).

-

Chemical Purity: The chemical purity is assessed by NMR spectroscopy and/or HPLC.

-

Enantiomeric Purity: The enantiomeric purity is confirmed using chiral chromatography.

Conclusion

Both chemical synthesis and biosynthesis offer viable routes to 15N,d10-labeled isoleucine, each with its own set of advantages and challenges. Chemical synthesis provides unparalleled control for creating specific isotopologues but requires significant synthetic expertise. In contrast, biosynthesis is a powerful method for producing large quantities of the naturally occurring L-isomer with high isotopic enrichment from relatively inexpensive labeled precursors. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make an informed decision on the most appropriate method for their research and development endeavors. As analytical techniques continue to advance, the demand for high-quality, isotopically labeled compounds like 15N,d10-isoleucine will undoubtedly grow, further driving innovation in their production.

References

A Technical Guide to L-Isoleucine-¹⁵N,d₁₀: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Isoleucine-¹⁵N,d₁₀, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document details its core characteristics, outlines experimental protocols for its use, and visualizes key metabolic and experimental workflows.

Core Physical and Chemical Properties

L-Isoleucine-¹⁵N,d₁₀ is a non-polar, hydrophobic, essential amino acid where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and ten hydrogen atoms are substituted with deuterium (d₁₀).[1][2] These isotopic labels make it an invaluable tracer for quantitative analysis in various biological systems without the safety concerns associated with radioactive isotopes. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be seamlessly incorporated into metabolic pathways and proteins.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of L-Isoleucine-¹⁵N,d₁₀.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₁₀H₃¹⁵NO₂ | [3] |

| Molecular Weight | 142.23 g/mol | [3] |

| Isotopic Purity (¹⁵N) | ≥98% | |

| Isotopic Purity (D) | ≥98% | |

| Chemical Purity | ≥98% | |

| Appearance | White solid | |

| Solubility | 25 mg/mL in H₂O (with ultrasonic and warming to 60°C) | |

| Storage | Store at room temperature, away from light and moisture. Stock solutions: -80°C for 6 months, -20°C for 1 month. |

Note: The melting point for L-Isoleucine-¹⁵N,d₁₀ is not explicitly stated in the available literature. However, the melting point for unlabeled L-Isoleucine is reported to be approximately 284 °C (with decomposition), and for L-Isoleucine-¹⁵N, it is 168-170 °C. It is expected that the melting point of L-Isoleucine-¹⁵N,d₁₀ would be in a similar range.

Metabolic Significance and Applications

L-Isoleucine-¹⁵N,d₁₀ serves as a powerful tool in metabolic research and quantitative proteomics. Its primary applications include:

-

Metabolic Flux Analysis: As a tracer, it allows researchers to track the fate of isoleucine through various catabolic and anabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing L-Isoleucine-¹⁵N,d₁₀. This leads to the incorporation of the "heavy" amino acid into newly synthesized proteins. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify differences in protein abundance.

-

Internal Standard: It is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Isoleucine Catabolism Pathway

The catabolism of L-isoleucine is a key mitochondrial pathway that breaks down the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. Tracing the incorporation of ¹⁵N and deuterium from L-Isoleucine-¹⁵N,d₁₀ into downstream metabolites provides a detailed map of this pathway's activity.

Experimental Protocols

The following sections provide detailed methodologies for common applications of L-Isoleucine-¹⁵N,d₁₀.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a quantitative proteomics experiment using L-Isoleucine-¹⁵N,d₁₀.

Methodology:

-

Cell Culture and Labeling:

-

Select a cell line that is auxotrophic for isoleucine.

-

Prepare two types of culture media: a "light" medium containing unlabeled L-isoleucine and a "heavy" medium where L-isoleucine is replaced with L-Isoleucine-¹⁵N,d₁₀. The medium should be free of other sources of isoleucine, often requiring dialyzed fetal bovine serum.

-

Culture the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.

-

Apply experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).

-

-

Sample Preparation for Mass Spectrometry:

-

Cell Lysis: Harvest and lyse the cells from both "light" and "heavy" cultures separately using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Reduce and alkylate the cysteine residues, followed by digestion of the protein mixture into peptides using an endoproteinase such as trypsin.

-

Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a method like solid-phase extraction with C18 columns or tips.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms, separated by the mass difference imparted by the isotopic labels.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.

-

Metabolic Tracing in Cell Culture

This protocol describes a general workflow for tracing the metabolic fate of L-Isoleucine-¹⁵N,d₁₀ in cultured cells.

Methodology:

-

Cell Culture and Labeling:

-

Seed cells and grow them to the desired confluency in standard culture medium.

-

Switch the cells to an isoleucine-free medium supplemented with L-Isoleucine-¹⁵N,d₁₀. The concentration should be similar to that in standard medium.

-

Incubate the cells for a specific period (a time-course experiment is recommended to determine optimal labeling time).

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity, for instance, by washing the cells with ice-cold saline and adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the metabolite extract using GC-MS or LC-MS to identify and quantify the isotopologues of downstream metabolites.

-

The mass shift caused by the incorporation of ¹⁵N and deuterium will indicate which metabolites have been derived from the labeled isoleucine.

-

-

Data Analysis:

-

Analyze the mass spectra to determine the isotopic enrichment in various metabolites.

-

Use this data to calculate metabolic flux rates through the relevant pathways.

-

Conclusion

L-Isoleucine-¹⁵N,d₁₀ is a versatile and powerful tool for modern biological research. Its use in quantitative proteomics and metabolic tracing studies provides high-quality, reproducible data that can elucidate complex biological processes, identify drug targets, and aid in the development of new therapeutics. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively incorporate this stable isotope-labeled amino acid into their experimental workflows.

References

Foundational Studies Using L-Isoleucine-15N,d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational applications of L-Isoleucine-15N,d10, a stable isotope-labeled amino acid, in core research and drug development. This powerful tool enables precise quantitative analysis of protein dynamics and metabolic fluxes, providing critical insights into cellular physiology and disease mechanisms.

Core Applications of this compound

This compound serves two primary roles in foundational studies:

-

Metabolic Tracer: To track the incorporation of isoleucine into newly synthesized proteins, allowing for the measurement of protein turnover rates (synthesis and degradation). This is crucial for understanding how cells maintain protein homeostasis (proteostasis) and how this process is altered in disease states.[1][2][3][4]

-

Internal Standard: In mass spectrometry-based proteomics, this compound is used as an internal standard for the accurate quantification of its unlabeled counterpart and other analytes.[5] Its identical chemical properties to the natural isoleucine, but distinct mass, allow for correction of variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize quantitative data from foundational studies utilizing stable isotope-labeled amino acids to determine protein turnover rates in various mouse tissues. These rates are crucial for understanding the dynamic nature of the proteome.

Table 1: Protein Turnover Rates in Various Mouse Tissues

| Tissue | Median Protein Half-Life (Days) | Key Findings | Reference |

| Liver | ~2.5 | High turnover rate, reflecting its metabolic activity. | |

| Kidney | ~3.0 | High turnover, related to its filtration and reabsorption functions. | |

| Heart | ~4.6 | Intermediate turnover rate. | |

| Skeletal Muscle | ~10.8 | Slower turnover compared to metabolically active organs. | |

| Brain | ~9.8 | Generally slow turnover, with some proteins exhibiting extreme longevity. |

Table 2: Fractional Synthesis Rates (FSR) of Specific Proteins

| Protein | Tissue | FSR (%/day) | Significance |

| Collagen alpha-1(I) chain | Soleus Muscle | 0.58 | Very slow turnover, indicative of structural proteins. |

| N-myc downstream-regulated gene 2 protein | Soleus Muscle | 5.40 | Faster turnover, suggesting a more dynamic regulatory role. |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are foundational protocols for key experiments involving this compound.

Protocol 1: In Vivo Metabolic Labeling of Mice for Protein Turnover Analysis

This protocol describes the administration of a diet containing this compound to mice to measure protein synthesis rates in various tissues.

1. Diet Preparation:

-

A standard laboratory mouse diet is supplemented with crystalline this compound.

-

The labeled amino acid is thoroughly mixed with the powdered diet, which is then re-pelleted. The goal is to achieve a specific relative isotopic abundance in the diet.

2. Animal Labeling:

-

Mice are provided with the this compound-containing diet and water ad libitum.

-

The labeling duration can range from hours to several weeks, depending on the expected turnover rate of the proteins of interest. Tissues with slow protein turnover, like the brain, require longer labeling times.

3. Sample Collection:

-

At predetermined time points, mice are euthanized.

-

Tissues of interest (e.g., liver, brain, muscle) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

4. Sample Preparation for Mass Spectrometry:

-

Frozen tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Proteins are extracted and their concentration is determined using a standard protein assay (e.g., BCA assay).

-

Proteins are reduced with DTT and alkylated with iodoacetamide to break and prevent the reformation of disulfide bonds.

-

The protein mixture is then digested into peptides using an enzyme such as trypsin.

-

The resulting peptides are desalted and concentrated using solid-phase extraction (e.g., C18 spin columns) prior to LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

-

The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra of the most abundant peptide ions.

6. Data Analysis and Calculation of Protein Turnover:

-

The raw mass spectrometry data is processed using software that can identify peptides and quantify the ratio of heavy (this compound-containing) to light (unlabeled) isotopic peaks.

-

The fractional synthesis rate (FSR) of a protein is calculated using the precursor-product equation: FSR = ΔProtein-bound tracer / (Eprecursor × time).

-

Eprecursor represents the isotopic enrichment of the amino acid precursor pool (e.g., the free intracellular this compound).

Protocol 2: SILAC for In Vitro Quantification of Protein Synthesis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for comparing protein abundance between different cell populations.

1. Cell Culture and Labeling:

-

Two populations of cells are cultured in parallel.

-

One population is grown in "light" medium containing natural L-isoleucine.

-

The other population is grown in "heavy" medium where natural L-isoleucine is replaced with this compound.

-

Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acid into the proteome.

2. Experimental Treatment:

-

Once fully labeled, the cells can be subjected to different experimental conditions (e.g., drug treatment vs. control).

3. Sample Preparation:

-

The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein content.

-

The combined cell lysate is then processed for mass spectrometry as described in Protocol 1 (steps 4 and 5).

4. Data Analysis:

-

The relative abundance of proteins between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectra.

Signaling Pathway Visualization

L-Isoleucine and the mTOR Signaling Pathway

L-isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by amino acids is a key event that promotes anabolic processes.

References

- 1. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. An atlas of protein turnover rates in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. mdpi.com [mdpi.com]

Exploring Metabolic Pathways with L-Isoleucine-15N,d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Isoleucine-15N,d10 as a stable isotope tracer for elucidating metabolic pathways. L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in various physiological processes, and its metabolism is implicated in numerous diseases, including metabolic disorders and cancer. The use of isotopically labeled L-Isoleucine, such as this compound, enables researchers to trace its metabolic fate, quantify flux through specific pathways, and gain a deeper understanding of cellular and organismal metabolism.

Core Concepts in Stable Isotope Tracing

Stable isotope tracing is a powerful technique that involves the introduction of a molecule labeled with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. By tracking the incorporation of this isotope into downstream metabolites, researchers can delineate metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. This compound is a valuable tracer because the heavy nitrogen (¹⁵N) and deuterium (d10) atoms allow for clear differentiation from the endogenous, unlabeled isoleucine pool by mass spectrometry.

L-Isoleucine Catabolic Pathway

The catabolism of L-Isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways. Understanding this pathway is fundamental to interpreting data from tracer studies using this compound.

An In-Depth Technical Guide to the Applications of L-Isoleucine-15N,d10 in Proteomics and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of the stable isotope-labeled amino acid, L-Isoleucine-15N,d10, in the fields of proteomics and metabolomics. This powerful tool enables precise and accurate quantification of proteins and metabolites, offering critical insights into complex biological processes. This document details its core applications, provides in-depth experimental protocols, and presents quantitative data to illustrate its utility.

Core Applications of this compound

This compound serves as a crucial internal standard and tracer in a variety of advanced analytical techniques. Its utility stems from its chemical identity to its endogenous counterpart, L-isoleucine, while its distinct mass, due to the incorporation of one nitrogen-15 (¹⁵N) and ten deuterium (d10) atoms, allows for its clear differentiation in mass spectrometry-based analyses.

Quantitative Proteomics

In proteomics, this compound is a key component in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for the quantitative analysis of proteins. By metabolically incorporating "heavy" amino acids like this compound into the proteome of one cell population and comparing it to a "light" (unlabeled) control, researchers can accurately quantify changes in protein abundance between different experimental conditions.[1][2][3] This technique is invaluable for studying protein expression, post-translational modifications, and protein-protein interactions.[1][3]

Dynamic SILAC, a variation of the method, allows for the measurement of protein turnover by tracking the incorporation of heavy amino acids over time.

Quantitative Metabolomics

In metabolomics, this compound is primarily used as an internal standard for the accurate quantification of endogenous L-isoleucine and other amino acids in complex biological samples such as plasma, tissues, and cell extracts. The addition of a known amount of the labeled standard at an early stage of sample preparation corrects for variability in sample extraction, processing, and instrument response, thereby ensuring high precision and accuracy in quantitative analysis.

Metabolic Flux Analysis

This compound is also a valuable tracer in metabolic flux analysis, a technique used to elucidate the rates of metabolic reactions within a biological system. By introducing the labeled isoleucine into a system and tracking the incorporation of the ¹⁵N and deuterium labels into downstream metabolites, researchers can map and quantify the flow of atoms through metabolic pathways. This provides a dynamic view of cellular metabolism that is not attainable through static metabolite concentration measurements alone.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

SILAC for Quantitative Proteomics

This protocol outlines the general steps for a SILAC experiment using this compound.

Materials:

-

Cell culture medium deficient in L-isoleucine

-

L-Isoleucine (light)

-

This compound (heavy)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE reagents and equipment

-

In-gel digestion kit (containing trypsin)

-

LC-MS/MS system

Methodology:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing isoleucine-deficient medium with either light L-isoleucine or this compound, respectively, at the normal physiological concentration. Add dFBS to the required concentration (e.g., 10%).

-

Cell Culture and Labeling: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium. To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings.

-

Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

-

Cell Harvesting and Lysis: Harvest both cell populations, wash with ice-cold PBS, and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate using a protein assay. Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Separation and Digestion: Separate the mixed proteins by SDS-PAGE. Excise the protein bands of interest or the entire gel lane for a global analysis. Perform in-gel digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the peak intensities of the heavy to light peptide pairs corresponds to the relative abundance of the protein in the two samples.

Use as an Internal Standard in Metabolomics

This protocol describes the use of this compound as an internal standard for the quantification of L-isoleucine in plasma.

Materials:

-

This compound stock solution of known concentration

-

Plasma samples

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

LC-MS/MS system with a suitable column for amino acid analysis (e.g., HILIC or mixed-mode)

Methodology:

-

Sample Preparation: To a known volume of plasma, add a precise amount of the this compound internal standard solution.

-

Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of methanol to 1 volume of plasma), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Sample Analysis by LC-MS/MS: Inject the supernatant into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect the transitions for both endogenous (light) L-isoleucine and the labeled (heavy) this compound.

-

Quantification: Create a calibration curve using known concentrations of unlabeled L-isoleucine. The concentration of endogenous L-isoleucine in the plasma sample is determined by calculating the peak area ratio of the light analyte to the heavy internal standard and comparing this ratio to the calibration curve.

Metabolic Flux Analysis

This protocol provides a general framework for a metabolic flux experiment using this compound as a tracer.

Materials:

-

Cell culture medium with a defined concentration of L-isoleucine

-

This compound

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS or GC-MS system

Methodology:

-

Cell Culture and Labeling: Culture cells in a medium containing a known concentration of L-isoleucine. At the start of the experiment, switch the cells to a medium where a specific percentage of the L-isoleucine is replaced with this compound.

-

Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled tracer.

-

Metabolite Extraction: Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen) and extract the metabolites using a cold extraction solvent.

-

Sample Analysis: Analyze the metabolite extracts by LC-MS/MS or GC-MS to measure the isotopic enrichment in isoleucine and its downstream metabolites.

-

Flux Calculation: Use specialized software to model the metabolic network and calculate the flux rates through different pathways based on the measured mass isotopomer distributions.

Data Presentation

The following tables provide examples of how quantitative data derived from experiments using this compound can be presented.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

| Protein ID | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |

| P02768 | ALB | Serum albumin | 0.98 | 0.85 | Unchanged |

| P60709 | ACTB | Actin, cytoplasmic 1 | 2.15 | 0.03 | Upregulated |

| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.01 | Downregulated |

This is a hypothetical table for illustrative purposes.

Table 2: Example of Quantitative Metabolomics Data using this compound as an Internal Standard

| Analyte | Retention Time (min) | MRM Transition (m/z) | Concentration in Control (µM) | Concentration in Treated (µM) | Fold Change |

| L-Isoleucine | 3.35 | 132.1 -> 86.1 | 75.2 ± 5.1 | 112.8 ± 8.3 | 1.50 |

| L-Leucine | 3.48 | 132.1 -> 86.1 | 130.5 ± 9.8 | 135.2 ± 11.1 | 1.04 |

| L-Valine | 2.95 | 118.1 -> 72.1 | 215.7 ± 15.3 | 220.1 ± 18.5 | 1.02 |

This is a hypothetical table for illustrative purposes. The MRM transitions are examples and may vary depending on the instrument and method.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships described in this guide.

References

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 3. chempep.com [chempep.com]

A Technical Guide to Stable Isotope Labeling with L-Isoleucine-¹⁵N,d₁₀ for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with stable isotope labeling using L-Isoleucine-¹⁵N,d₁₀. This technique is a powerful tool in the field of quantitative proteomics, enabling precise measurement of differential protein abundance, protein turnover, and the dynamics of cellular processes.

Core Principle: Metabolic Incorporation and Mass Spectrometric Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that incorporates "heavy," non-radioactive, stable isotope-labeled amino acids into proteins in vivo as they are synthesized.[1][2] The core principle relies on growing two or more populations of cells in media that are identical except for the isotopic composition of a specific amino acid.

One cell population is cultured in "light" medium containing the natural, unlabeled amino acid (e.g., L-Isoleucine). A second population is cultured in "heavy" medium, where the natural amino acid is replaced by its isotopically labeled counterpart, in this case, L-Isoleucine-¹⁵N,d₁₀.[3]

L-Isoleucine is an essential amino acid, meaning most mammalian cells cannot synthesize it and must acquire it from the culture medium.[4] This ensures that over several cell doublings (typically at least five), virtually all the natural isoleucine in the cellular proteome is replaced by the heavy L-Isoleucine-¹⁵N,d₁₀, leading to an incorporation efficiency of over 97%.[2]

After the labeling phase, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The samples are then combined, typically at the cell or protein lysate stage. This early-stage mixing is a key advantage of SILAC, as it minimizes quantitative errors that can arise from parallel sample processing.

During mass spectrometry (MS) analysis, a peptide containing L-Isoleucine-¹⁵N,d₁₀ will have a higher mass than its "light" counterpart. These chemically identical but mass-differentiated peptide pairs are detected as distinct peaks. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of these "heavy" and "light" peptide peaks.

Quantitative Data: Mass Shift and Isotopic Purity

The choice of isotopic label is critical for successful quantification. L-Isoleucine-¹⁵N,d₁₀ provides a significant and unambiguous mass shift, which is crucial for resolving the isotopic envelopes of light and heavy peptides in the mass spectrometer.

| Property | Unlabeled L-Isoleucine | L-Isoleucine-¹⁵N,d₁₀ |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₃D₁₀¹⁵NO₂ |

| Average Molecular Weight | ~131.17 g/mol | ~142.23 g/mol |

| Isotopic Composition | Natural Abundance | 1x ¹⁵N, 10x ²H (Deuterium) |

| Resulting Mass Shift | N/A | +11 Da (approx.) |

| Isotopic Purity | N/A | Typically >98% |

Table 1: Comparison of unlabeled and labeled L-Isoleucine.

| Parameter | Recommended Value | Rationale |

| Cell Doublings for Labeling | ≥ 5 | To achieve >97% incorporation of the heavy amino acid into the proteome. |

| Incorporation Efficiency | > 95-97% | Ensures accurate quantification by minimizing the presence of partially-labeled peptides. |

Table 2: Key parameters for achieving complete metabolic labeling.

Generalized Experimental Workflow

The SILAC workflow using L-Isoleucine-¹⁵N,d₁₀ follows a standardized, multi-step process from cell culture to data analysis. The diagram below illustrates the logical flow of a typical duplex SILAC experiment.

Caption: Generalized workflow for a quantitative proteomics experiment using SILAC.

Detailed Experimental Protocol

This protocol outlines the key steps for performing a SILAC experiment with L-Isoleucine-¹⁵N,d₁₀.

A. Media Preparation

-

Select Base Medium : Choose an Isoleucine-deficient medium (e.g., DMEM, RPMI-1640).

-

Supplement Light Medium : Add standard, unlabeled L-Isoleucine to the manufacturer's recommended concentration. Also add unlabeled L-Lysine and L-Arginine.

-

Supplement Heavy Medium : Add L-Isoleucine-¹⁵N,d₁₀ to the same final concentration as the light medium. Also add unlabeled L-Lysine and L-Arginine. Note: Even when labeling with Isoleucine, standard Lysine and Arginine are required for cell health and to ensure that tryptic digests yield peptides with predictable C-terminal charges.

-

Add Serum : Supplement both media with dialyzed Fetal Bovine Serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

B. Cell Culture and Labeling

-

Adapt Cells : Culture cells in the prepared "light" and "heavy" SILAC media.

-

Monitor Growth : Maintain cells in the logarithmic growth phase.

-

Ensure Complete Labeling : Passage cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled isoleucine.

-

Verify Incorporation (Optional but Recommended) : Harvest a small aliquot of the "heavy" labeled cells, extract proteins, digest, and analyze by MS to confirm labeling efficiency before starting the main experiment.

C. Experimental Treatment and Cell Harvesting

-

Apply Stimulus : Once labeling is complete, apply the experimental treatment (e.g., drug, growth factor) to the "heavy" labeled cells, while treating the "light" cells as the control.

-

Harvest : Wash cells with PBS and harvest using a cell scraper or by dissociation.

-